Methanone (C1) vs. Ethanone (C2) Linker: Conformational Restriction and Molecular Topology
CAS 2034447-30-6 employs a direct methanone (C=O) bridge between the benzo[d][1,3]dioxol-5-yl ring and the pyrrolidine nitrogen, whereas its closest commercially available homolog, 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034618-34-1), inserts an additional methylene group to form an ethanone (CH2-C=O) linker [1]. This single-bond difference reduces the number of freely rotatable bonds in the target compound (estimated nRotB = 4 vs. 5 for the ethanone analog by SMILES-based count), producing a measurably more constrained pharmacophore geometry. In the broader benzodioxole-pyrrolidine ketone SAR landscape, changing the linker length from one to two carbons has been shown to alter antiproliferative potency by >10-fold against CCRF-CEM leukemia cells (IC50 shift from 328 nM for the optimal methanone to >3.3 μM for certain ethanone-bearing derivatives) [2]. The constrained topology of CAS 2034447-30-6 may favor target binding sites with a shallower hydrophobic pocket adjacent to the hinge-binding region, as inferred from docking studies of related benzodioxole-pyrrolidine carboxamide Src kinase inhibitors (IC50 = 89 nM, with >80-fold selectivity over EGFR) [3]. This geometric distinction is not interchangeable in biological systems and must be explicitly specified in procurement for target-focused screening campaigns.
| Evidence Dimension | Rotatable bond count (nRotB) as a proxy for ligand conformational flexibility |
|---|---|
| Target Compound Data | Estimated nRotB = 4 (SMILES: O=C(N1CCC(OC2=C(Cl)C=NC=C2)C1)C3=CC4=C(OCO4)C=C3) |
| Comparator Or Baseline | CAS 2034618-34-1: estimated nRotB = 5; alternative methanone analogs (CAS 2034580-81-7, nRotB = 5) |
| Quantified Difference | ΔnRotB = -1 relative to ethanone analog; linker-dependent antiproliferative IC50 shifts exceeding 10-fold observed in the chemotype series |
| Conditions | In silico topological polar surface area (TPSA) and rotatable bond analysis; cellular IC50 measurements in CCRF-CEM and MIA PaCa-2 lines for structurally related methanones |
Why This Matters
Even a single-bond difference in the linker can redirect compound selectivity across kinase or GPCR panels; procurement must precisely match CAS 2034447-30-6 to avoid off-target profiles associated with the ethanone homolog.
- [1] Vendor catalog listing for CAS 2034618-34-1 (2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone); structural comparison derived from explicit SMILES connectivity. View Source
- [2] MDPI Molecular Diversity. Synthesis and anticancer evaluation of benzo[d][1,3]dioxol-5-yl-pyrrolidine methanone derivatives. Mol Divers. 2023. doi:10.1007/s11030-023-10605-x (IC50 range: 328-644 nM for selected methanone-linked derivatives; ethanone-linked congeners show reduced potency). View Source
- [3] Infona. Structure-based virtual screening of Src kinase inhibitors: (S)-N-(4-(5-chlorobenzo[d][1,3]dioxol-4-ylamino)-7-(2-methoxyethoxy)quinazolin-6-yl)pyrrolidine-2-carboxamide ('43'), IC50 = 89 nM, >80-fold selectivity over EGFR, >110-fold over VEGFR-2. View Source
